

# "Reactive orange 13" and issues with dye-fiber covalent bonding

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Compound of Interest		
Compound Name:	Reactive orange 13	
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### **Technical Support Center: Reactive Orange 13**

Welcome to the technical support center for **Reactive Orange 13**. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the application of this dye, with a specific focus on overcoming challenges related to dye-fiber covalent bonding.

# Frequently Asked Questions (FAQs) Q1: What is the chemical nature of Reactive Orange 13 and its reactive group?

**Reactive Orange 13** (C.I. 18270) is a single azo dye characterized by its red-light orange shade.[1] Its molecular formula is C<sub>24</sub>H<sub>15</sub>ClN<sub>7</sub>Na<sub>3</sub>O<sub>10</sub>S<sub>3</sub>.[1][2] The key feature of this dye is its reactive group, which is a dichlorotriazine ring.[3][4] This group is highly reactive, enabling the dye to form strong, permanent covalent bonds with fibers under appropriate conditions.[4] Dyes with this reactive group are often referred to as "cold brand" dyes because they can react at relatively low temperatures (e.g., 30-40°C).[4][5]

## Q2: How does Reactive Orange 13 form a covalent bond with cellulosic fibers like cotton?

The covalent bonding of **Reactive Orange 13** to cellulose is a nucleophilic substitution reaction.[6][7] The process is activated under alkaline conditions (high pH), which are essential





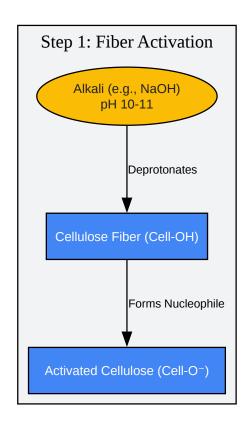


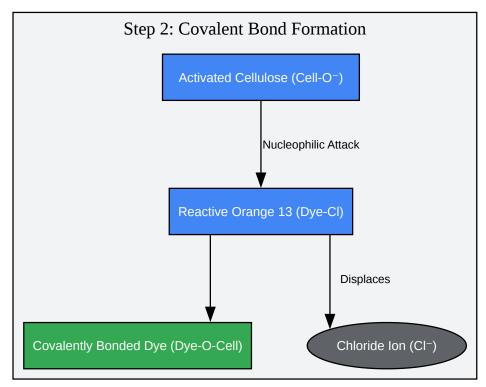
for the reaction to occur.[8][9]

The mechanism involves two primary steps:

- Activation of Cellulose: An alkali, such as sodium carbonate (soda ash), increases the pH of
  the dyebath to around 10-11.[10] This high pH causes the hydroxyl groups (-OH) on the
  cellulose polymer to deprotonate, forming highly reactive cellulosate anions (Cell-O<sup>-</sup>).[8][11]
- Nucleophilic Attack: The newly formed cellulosate anion acts as a strong nucleophile. It
  attacks one of the electron-deficient carbon atoms on the dichlorotriazine ring of the dye
  molecule. This attack displaces a chloride ion (Cl<sup>-</sup>) and forms a stable, permanent covalent
  ether bond between the dye and the fiber.[6][9] This strong bond is responsible for the
  excellent wash fastness of reactive dyes.[10][12]







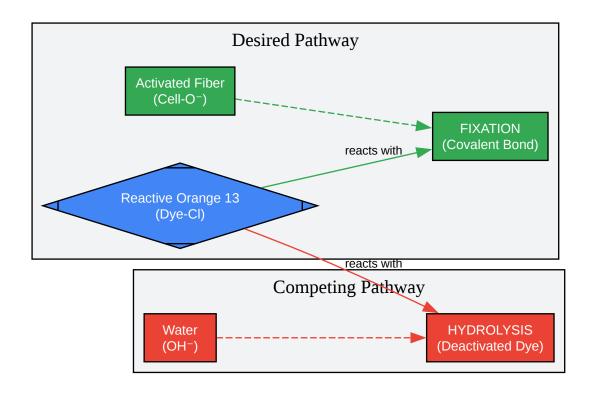
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Caption: Covalent bonding mechanism of a dichlorotriazine dye with cellulose.



# Q3: What is dye hydrolysis, and why is it the primary issue affecting covalent bond formation?

Hydrolysis is a competing side reaction that is the most significant cause of low fixation efficiency in reactive dyeing.[13][14] In the alkaline dyebath, the reactive group of the dye can react with hydroxide ions (OH<sup>-</sup>) from water instead of the activated cellulose fiber.[3][6] When this occurs, a chlorine atom on the triazine ring is replaced by a hydroxyl group (-OH). This hydrolyzed dye is no longer reactive and cannot form a covalent bond with the fiber.[11][15] The hydrolyzed dye remains unfixed in the fabric and must be washed off, leading to poor color yield, wasted dye, and increased effluent pollution.[13][14] Controlling the dyeing parameters is critical to favor the fixation reaction over hydrolysis.[16]



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Caption: Competing reactions of fixation and hydrolysis in reactive dyeing.

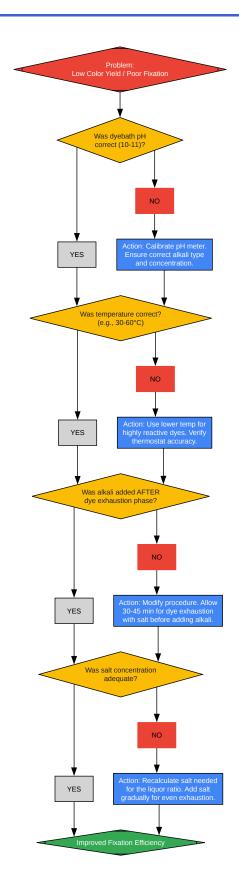
## **Troubleshooting Guide**



# Q4: My experiment shows low color yield or poor dye fixation. What are the common causes and how can I troubleshoot them?

Low color yield is almost always due to poor fixation efficiency, where a significant portion of the dye is hydrolyzed instead of bonding to the fiber.[13] Use the following workflow to diagnose the issue.





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Caption: Troubleshooting workflow for low dye fixation efficiency.



# Q5: What are the optimal process parameters for dyeing cotton with a dichlorotriazine dye like Reactive Orange 13?

Precise control over dyeing parameters is essential to maximize the dye-fiber reaction while minimizing hydrolysis.[17] The following table summarizes generally accepted optimal conditions for highly reactive dichlorotriazine dyes on cellulosic fibers.



Parameter	Recommended Value	Rationale & Key Considerations	Citations
рН	10.5 - 11.0	Essential for activating cellulose hydroxyl groups. Too high a pH (>11.5) excessively accelerates dye hydrolysis.	[10][16][18]
Fixation Temperature	30 - 60 °C	Dichlorotriazine dyes are highly reactive and can fix at lower temperatures. Higher temperatures significantly increase the rate of hydrolysis.	[4][13][19]
Electrolyte (Salt)	40 - 80 g/L (NaCl or Na2SO4)	Overcomes electrostatic repulsion between the anionic dye and fiber, promoting dye exhaustion onto the fiber surface before fixation begins.	[17][20][21]
Liquor Ratio	1:10 to 1:20	The ratio of the weight of the dyebath to the weight of the goods.  Lower ratios can increase exhaustion but may cause unlevelness if not controlled.	[20][22]
Exhaustion Time	30 - 45 minutes	Time allowed for the dye to migrate from the bath to the fiber	[11]



		(with salt present) before adding alkali.	
Fixation Time	45 - 60 minutes	Time after alkali addition for the covalent bond to form. Insufficient time leads to incomplete fixation; excessive time can risk hydrolysis of already bonded dye.	[11][18][22]

## **Experimental Protocols**

# Protocol 1: Standard Laboratory Protocol for Dyeing Cotton with Reactive Orange 13

This protocol describes a standard exhaust dyeing procedure for a 10-gram sample of cotton fabric. All calculations are based on the weight of fabric (owf).

#### Materials:

- 10g scoured and bleached cotton fabric
- Reactive Orange 13 dye powder
- Sodium chloride (NaCl) or anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>, soda ash)
- Laboratory dyeing apparatus (e.g., beaker dyeing machine)
- Distilled water
- Neutral soaping agent

#### Procedure:



- Dye Stock Solution: Accurately weigh 0.2g (for 2% owf) of **Reactive Orange 13** dye. Dissolve it in a small amount of warm (40°C) distilled water, then make up to 100mL in a volumetric flask to create a 2 g/L stock solution.
- Dyebath Preparation: Set the liquor ratio to 1:20 (200mL total volume for 10g fabric). In the
  dyeing vessel, add 100mL of distilled water. Add the required volume of dye stock solution
  (e.g., 10mL for a 2% shade).
- Dyeing Exhaustion Phase:
  - Place the cotton fabric into the dyebath.
  - Raise the temperature to 40°C.
  - Prepare the salt solution. For 60 g/L, dissolve 12g of NaCl in ~40mL of hot water.
  - Add the salt solution to the dyebath in two portions over 15 minutes.
  - Run the machine for an additional 30 minutes to allow the dye to exhaust onto the fiber.
     [11]
- Dyeing Fixation Phase:
  - Prepare the alkali solution. For 20 g/L, dissolve 4g of Na₂CO₃ in ~40mL of hot water.
  - Add the alkali solution to the dyebath. This will raise the pH to ~11.
  - Continue the dyeing process at 40°C for 60 minutes to facilitate covalent bond formation.
     [18]
- Washing-Off:
  - After fixation, drop the dyebath.
  - Rinse the dyed fabric thoroughly with cold water until the water runs clear.
  - Perform a soaping wash at 95°C for 15 minutes with a neutral detergent (2 g/L) to remove all unfixed and hydrolyzed dye.[11][18]



- Rinse again with warm and then cold water.
- Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

# Protocol 2: Method for Determining Dye Fixation Efficiency (%F)

This spectrophotometric method quantifies the percentage of dye that has covalently bonded to the fiber by measuring the amount of dye removed from the bath and the amount that is washed off after fixation.

#### Methodology:

- Prepare a Calibration Curve:
  - Prepare a stock solution of Reactive Orange 13 of known concentration (e.g., 100 mg/L).
  - Create a series of dilutions (e.g., 5, 10, 15, 20, 25 mg/L).
  - Measure the absorbance of each dilution at the dye's maximum absorption wavelength (λ-max) using a UV-Vis spectrophotometer.
  - Plot absorbance vs. concentration to create a Beer-Lambert law calibration curve.
- Measure Initial Dye Amount (D initial):
  - From the initial dyebath prepared in Protocol 1 (before adding fabric), take a precise sample (e.g., 1mL).
  - Dilute it to a known volume (e.g., 100mL) so its concentration falls within the calibration curve range.
  - Measure its absorbance and use the calibration curve to determine its concentration.
  - Calculate the total initial amount of dye in the bath: D\_initial = Concentration (g/L) \* Initial
     Dyebath Volume (L).



- Measure Unfixed Dye Amount (D unfixed):
  - Collect the entire exhausted dyebath after the fixation step.
  - Also, collect all subsequent cold rinses and the hot soaping bath.
  - Combine all these liquids into a single volumetric flask and make up to a known final volume (e.g., 2L).
  - Take a sample from this combined liquor, measure its absorbance, and determine the concentration using the calibration curve.
  - Calculate the total amount of unfixed and hydrolyzed dye: D\_unfixed = Concentration (g/L)
     \* Final Combined Liquor Volume (L).
- Calculate Fixation Efficiency (%F):
  - The amount of fixed dye is the difference between the initial amount and the unfixed amount.
  - The fixation efficiency is calculated using the formula: %F = [ (D\_initial D\_unfixed) / D\_initial ] \* 100[21][23]

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